3-(4-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride
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Overview
Description
3-(4-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyrrolidine ring attached to a fluorinated nitrophenoxy group, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride typically involves the reaction of 4-fluoro-2-nitrophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to yield the corresponding phenol and pyrrolidine derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C)
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group
Substituted Phenoxy Derivatives: Formed by nucleophilic substitution of the fluorine atom
Phenol and Pyrrolidine Derivatives: Formed by hydrolysis
Scientific Research Applications
3-(4-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Nitrophenoxy)pyrrolidine;hydrochloride
- 3-(4-Chloro-2-nitrophenoxy)pyrrolidine;hydrochloride
- 3-(4-Bromo-2-nitrophenoxy)pyrrolidine;hydrochloride
Uniqueness
3-(4-Fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in drug discovery and development.
Properties
Molecular Formula |
C10H12ClFN2O3 |
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Molecular Weight |
262.66 g/mol |
IUPAC Name |
3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H |
InChI Key |
TVEMWCHXMBORGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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